

CR4056: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cr4056**

Cat. No.: **B1669596**

[Get Quote](#)

An In-depth Analysis of the Chemical Structure, Properties, and Therapeutic Potential of a Novel I2-Imidazoline Receptor Ligand

Abstract

CR4056 is a novel, orally active analgesic drug candidate that acts as a selective ligand for the imidazoline I2 receptor.^[1] It has demonstrated significant efficacy in a variety of animal models of inflammatory, neuropathic, and postoperative pain.^{[1][2]} Furthermore, emerging research suggests its potential therapeutic application in neurodegenerative diseases such as Alzheimer's disease.^{[3][4]} This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of **CR4056**, intended for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the compound's mechanism of action through signaling pathway diagrams.

Chemical Structure and Physicochemical Properties

CR4056, chemically known as 6-(1H-imidazol-1-yl)-2-phenylquinazoline, is a small molecule with a distinct heterocyclic structure.^{[1][5]} Its chemical identity and fundamental properties are summarized in the tables below.

Table 1: Chemical Identification of CR4056

Identifier	Value	Reference
IUPAC Name	6-(1H-imidazol-1-yl)-2-phenylquinazoline	[1] [5]
Molecular Formula	C17H12N4	[1]
CAS Number	1004997-71-0	[1]
PubChem CID	24898732	[1]
SMILES	C1=CC=C(C=C1)C2=NC=C3C =C(C=CC3=N2)N4C=CN=C4	[1] [5]
InChI	InChI=1S/C17H12N4/c1-2-4-13(5-3-1)17-19-11-14-10-15(6-7-16(14)20-17)21-9-8-18-12-21/h1-12H	[1]
InChIKey	CSZGXYBGYFNSCO-UHFFFAOYSA-N	[1]

Table 2: Physicochemical Properties of CR4056

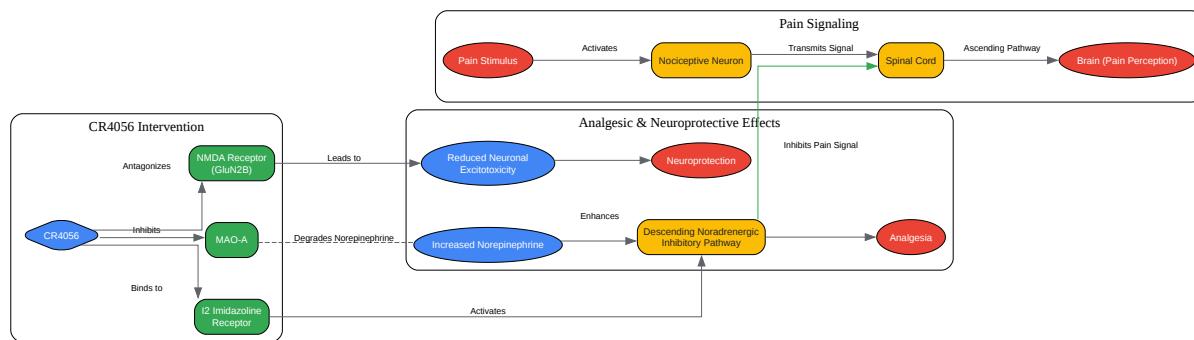
Property	Value	Reference
Molar Mass	272.311 g·mol ⁻¹	[1]
Molecular Weight	272.30 g/mol	[5]
Solubility	In DMSO: 45 mg/mL (165.26 mM)	[6]

Pharmacological Profile and Mechanism of Action

CR4056's primary mechanism of action is as a ligand for the imidazoline I2 receptor.[\[1\]](#) This interaction is central to its analgesic effects observed in various pain models. Additionally, CR4056 exhibits inhibitory activity against monoamine oxidase-A (MAO-A) and modulates N-methyl-D-aspartate (NMDA) receptor activity.[\[6\]](#)[\[7\]](#)

Imidazoline I2 Receptor Ligand Activity

CR4056 binds to I2 imidazoline receptors, which are implicated in the modulation of pain signaling pathways.[8] The analgesic effects of **CR4056** are believed to be mediated through the facilitation of the noradrenergic descending inhibitory pain pathways.[9]


Monoamine Oxidase-A (MAO-A) Inhibition

CR4056 is a selective inhibitor of MAO-A with an IC₅₀ of 202.7 nM.[6] This inhibition leads to an increase in the levels of norepinephrine in the central nervous system, which is thought to contribute to its analgesic properties.[10] A sub-chronic four-day oral treatment with **CR4056** was shown to significantly increase norepinephrine levels in both the rat cerebral cortex and the lumbar spinal cord.[11]

NMDA Receptor Modulation

Recent studies have revealed that **CR4056** can also modulate NMDA receptor activity. It acts as a non-competitive antagonist of NMDA receptors, with a higher potency for receptors containing the GluN2B subunit.[7] This action is believed to contribute to its efficacy in neuropathic pain states and may also underlie its potential neuroprotective effects.[7]

Below is a diagram illustrating the proposed signaling pathways influenced by **CR4056**.

[Click to download full resolution via product page](#)

Proposed signaling pathways of **CR4056**.

Preclinical and Clinical Efficacy

CR4056 has demonstrated significant analgesic efficacy in a range of preclinical models and has undergone Phase II clinical trials for osteoarthritis pain.[\[1\]](#)[\[12\]](#)

Table 3: Preclinical Analgesic Efficacy of CR4056 in Rat Models

Pain Model	Effect	Effective Dose (ED50/ED100)	Reference
Inflammatory Pain (CFA)	Orally active	ED50 = 5.8 mg/kg	[10] [13]
Neuropathic Pain (Capsaicin)	Completely blocked mechanical hyperalgesia	ED50 = 4.1 mg/kg; ED100 = 17.9 mg/kg	[10] [13]
Postoperative Pain	Completely blocked hyperalgesic response	ED50 = 4.9 mg/kg (p.o.)	[2]
Osteoarthritis (MIA model)	Significantly reduced allodynia and hyperalgesia	-	[14]
Bortezomib-induced Neuropathy	Dose-dependently reversed allodynia	Minimum effective dose = 0.6 mg/kg	[15]

Clinical Trials

A Phase II clinical trial of **CR4056** was conducted in patients with pain from knee osteoarthritis. [\[12\]](#)[\[16\]](#) The study provided proof-of-concept for its analgesic activity in humans, with the compound being generally well-tolerated.[\[12\]](#) Notably, **CR4056** showed particular efficacy in overweight and obese patients, a group often associated with a metabolic phenotype of osteoarthritis.[\[9\]](#)[\[16\]](#)

Neuroprotective Effects in Alzheimer's Disease Model

In a 5xFAD mouse model of Alzheimer's disease, sub-chronic oral administration of **CR4056** (30 mg/kg for 10 days) led to improved recognition memory.[\[3\]](#)[\[4\]](#) The compound also

demonstrated anti-inflammatory properties, reducing pro-inflammatory activated microglia and increasing the expression of ApoE.[\[3\]](#)[\[17\]](#)

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are summaries of protocols from significant studies on **CR4056**.

Monoamine Oxidase (MAO) Activity Assay

Objective: To determine the inhibitory effect of **CR4056** on MAO-A and MAO-B activity.

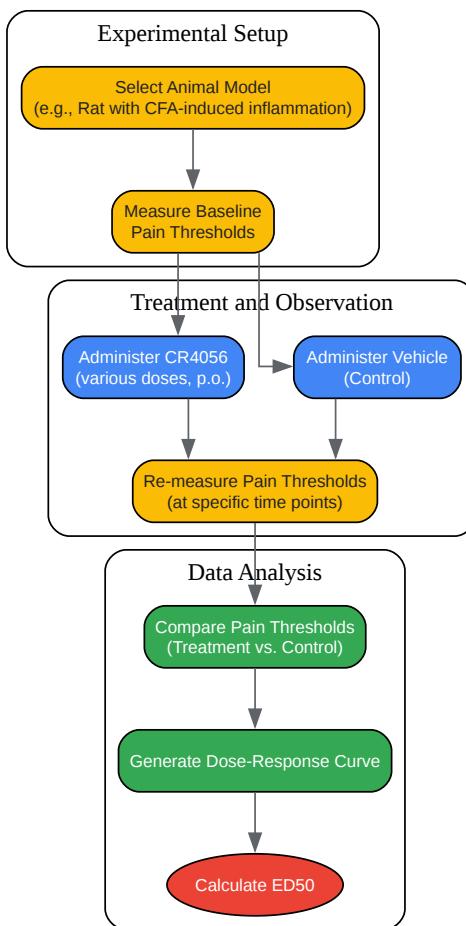
Methodology:

- Human recombinant MAO-A and MAO-B enzymes were used.
- The enzymatic activity was measured using a chemiluminescent assay.
- **CR4056** was incubated with the enzymes at various concentrations.
- The IC₅₀ values were calculated from the concentration-response curves.

A detailed protocol can be found in Ferrari et al., 2011.[\[10\]](#)

In Vivo Analgesia Assessment in Rat Models

Objective: To evaluate the analgesic efficacy of **CR4056** in models of inflammatory and neuropathic pain.


Models:

- Complete Freund's Adjuvant (CFA) model of inflammatory pain: CFA is injected into the paw to induce inflammation and hyperalgesia.
- Capsaicin-induced neurogenic pain: Capsaicin is injected into the paw to induce acute neurogenic inflammation and hyperalgesia.
- Chronic Constriction Injury (CCI) model of neuropathic pain: The sciatic nerve is loosely ligated to induce neuropathic pain symptoms.

General Protocol:

- Male Sprague-Dawley or Wistar rats were used.
- Baseline pain thresholds (mechanical allodynia and thermal hyperalgesia) were measured before induction of the pain model.
- **CR4056** was administered orally at various doses.
- Pain thresholds were reassessed at different time points after drug administration.
- ED50 values were calculated based on the dose-response data.

Specific protocols for each model are detailed in Ferrari et al., 2011 and Comi et al., 2017.[\[10\]](#) [\[18\]](#)

[Click to download full resolution via product page](#)

General workflow for in vivo analgesia studies.

NMDA Receptor Activity Assay

Objective: To investigate the effect of **CR4056** on NMDA-evoked currents in primary cortical neurons.

Methodology:

- Primary cultures of cortical neurons were prepared from rat embryos.
- Whole-cell patch-clamp recordings were performed to measure NMDA-evoked currents.
- NMDA and glycine were applied to elicit a current.
- **CR4056** was applied at different concentrations, and the reduction in the NMDA-evoked current was measured.
- The IC₅₀ value was determined from the dose-dependent inhibition.

A detailed description of this electrophysiological protocol can be found in the study by Di Angelantonio et al., 2022.[7]

Conclusion

CR4056 represents a promising first-in-class analgesic with a novel mechanism of action centered on the I₂ imidazoline receptor. Its multifaceted pharmacological profile, including MAO-A inhibition and NMDA receptor modulation, contributes to its broad efficacy in preclinical models of pain. The positive results from a Phase II clinical trial in osteoarthritis patients further underscore its therapeutic potential. Ongoing research into its neuroprotective effects in Alzheimer's disease models opens up new avenues for its clinical application. This technical guide provides a solid foundation for researchers and drug development professionals to understand the core characteristics of **CR4056** and to guide future investigations into this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CR-4056 - Wikipedia [en.wikipedia.org]
- 2. | BioWorld [bioworld.com]
- 3. I2-Imidazoline Ligand CR4056 Improves Memory, Increases ApoE Expression and Reduces BBB Leakage in 5xFAD Mice [mdpi.com]
- 4. I2-Imidazoline Ligand CR4056 Improves Memory, Increases ApoE Expression and Reduces BBB Leakage in 5xFAD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CR-4056 | C17H12N4 | CID 24898732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CR4056 | MAO | Imidazoline Receptor | TargetMol [targetmol.com]
- 7. Frontiers | Modulation of NMDA receptor activity by CR4056, an imidazoline-2 receptor ligand with analgesic properties [frontiersin.org]
- 8. CR4056 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Rottapharm Biotech's analgesic CR4056 meets the right OA phenotype - Rottapharm Biotech [rottapharmbiotech.com]
- 10. Analgesic efficacy of CR4056, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analgesic efficacy of CR4056, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Randomized, Placebo-Controlled, Double-Blind, Phase II Clinical Trial of the First-in-Class Imidazoline-2 Receptor Ligand CR4056 in Pain from Knee Osteoarthritis and Disease Phenotypes - ACR Meeting Abstracts [acrabstracts.org]
- 13. dovepress.com [dovepress.com]
- 14. Efficacy of CR4056, a first-in-class imidazoline-2 analgesic drug, in comparison with naproxen in two rat models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CR4056, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of the first-in-class imidazoline-2 receptor ligand CR4056 in pain from knee osteoarthritis and disease phenotypes: a randomized, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. I2-Imidazoline Ligand CR4056 Improves Memory, Increases ApoE Expression and Reduces BBB Leakage in 5xFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. boa.unimib.it [boa.unimib.it]
- To cite this document: BenchChem. [CR4056: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1669596#cr4056-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1669596#cr4056-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com